molecular formula C5H12ClNO B2622955 (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride CAS No. 2490322-94-4

(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride

Cat. No.: B2622955
CAS No.: 2490322-94-4
M. Wt: 137.61
InChI Key: PFPIBECRKHFOJR-FHAQVOQBSA-N
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Description

(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride is a chemical compound that features a cyclobutane ring with an aminomethyl group and a hydroxyl group attached to it. The compound is often used in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a involving suitable precursors.

    Introduction of the Aminomethyl Group: This step often involves the use of aminating agents under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride: A stereoisomer with different spatial arrangement of atoms.

    (1S,2S)-2-(Aminomethyl)cyclopentan-1-ol;hydrochloride: A similar compound with a cyclopentane ring instead of a cyclobutane ring.

Uniqueness

(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride is unique due to its specific stereochemistry and the presence of both aminomethyl and hydroxyl groups

Properties

IUPAC Name

(1S,2S)-2-(aminomethyl)cyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPIBECRKHFOJR-FHAQVOQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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